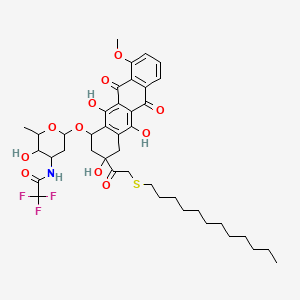
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin is a synthetic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetyl group, a dodecyl chain, and a thiaadriamycin core. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin typically involves the reaction of 14-dodecyl-14-thiaadriamycin with trifluoroacetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted or S-substituted derivatives.
Scientific Research Applications
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential antitumor activity and as a drug candidate for cancer treatment.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin involves its interaction with molecular targets such as DNA and proteins. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition of their function. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its antitumor activity.
Comparison with Similar Compounds
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can be compared with other similar compounds such as:
N-(Trifluoroacetyl)adriamycin 14-valerate: Another trifluoroacetylated derivative with antitumor activity.
N-(Trifluoroacetyl)adriamycin 14-hemiester derivatives: Compounds with similar structural features and biological activities.
Trifluoroacetamides: A broader class of compounds with diverse applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other trifluoroacetamides.
Properties
CAS No. |
83291-70-7 |
|---|---|
Molecular Formula |
C41H52F3NO11S |
Molecular Weight |
823.9 g/mol |
IUPAC Name |
N-[6-[[3-(2-dodecylsulfanylacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C41H52F3NO11S/c1-4-5-6-7-8-9-10-11-12-13-17-57-21-28(46)40(53)19-24-31(27(20-40)56-29-18-25(34(47)22(2)55-29)45-39(52)41(42,43)44)38(51)33-32(36(24)49)35(48)23-15-14-16-26(54-3)30(23)37(33)50/h14-16,22,25,27,29,34,47,49,51,53H,4-13,17-21H2,1-3H3,(H,45,52) |
InChI Key |
IAJYOYSKGCFTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


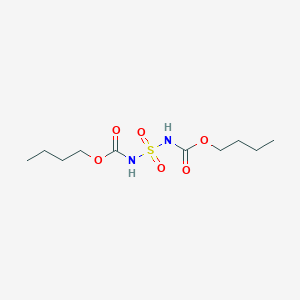
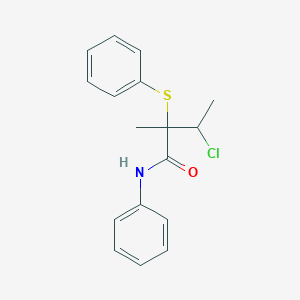
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
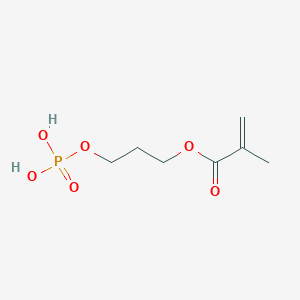
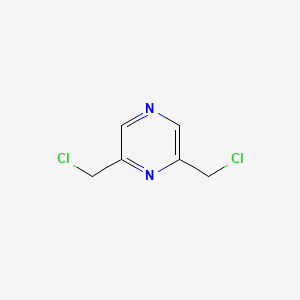
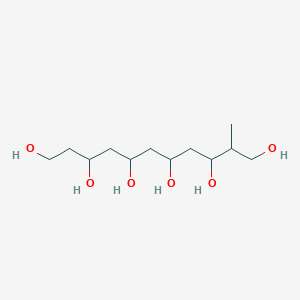
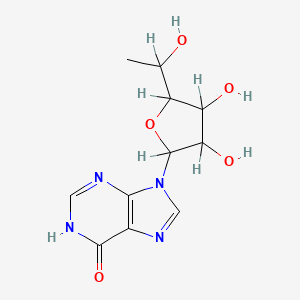
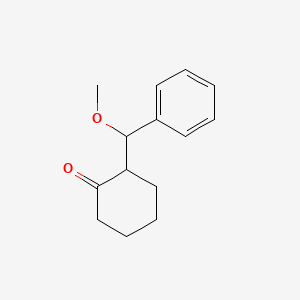

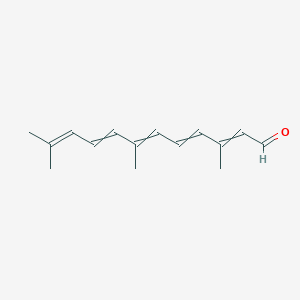
![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
